molecular formula C10H12BrNO2S B1456923 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate CAS No. 729590-69-6

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

Cat. No.: B1456923
CAS No.: 729590-69-6
M. Wt: 290.18 g/mol
InChI Key: GVFHKLWRMWXOLM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a chemical compound that has shown significant activity in various biological studies . It has been found to play a vital role in dual kinase inhibition .


Synthesis Analysis

The synthesis of this compound involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions . The presence of a carboxyl group at the meta position of the phenyl ring has been suggested to play a vital role in dual kinase inhibition .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BrNO2S . Its InChI Code is 1S/C10H12BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely centered around its ability to inhibit both CK2 and GSK3β kinases simultaneously . This is achieved through the presence of a carboxyl group at the meta position of the phenyl ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.18 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Biological Importance of Thiazole Derivatives

Thiazole derivatives, including structures similar to Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate, have been extensively studied for their biological activities. For instance, benzofused thiazole analogues have shown promise as lead molecules in the development of therapeutic agents due to their antioxidant and anti-inflammatory properties. Studies have demonstrated that these compounds exhibit significant in vitro activities against various reactive species, indicating their potential as new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

Future research on this compound could focus on its potential as a therapeutic agent, particularly in the context of cancer treatment . Its ability to induce apoptosis in cancer cells and reduce tumor mass suggests promising avenues for further exploration .

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit dual kinase activity, particularly casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β) . These interactions are crucial as they can affect various cellular processes, including cell growth and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of CK2 and GSK3β can lead to changes in the phosphorylation status of various proteins, thereby altering cell signaling pathways . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CK2 and GSK3β, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins, leading to changes in their function and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere at temperatures between 2-8°C . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.

Properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHKLWRMWXOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726390
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729590-69-6
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

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